2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE
Description
2-(3-Pyridinylcarbonyl)-cyclohexanone is a cyclohexanone derivative featuring a pyridine ring linked via a carbonyl group at the 2-position of the cyclohexanone scaffold. This structure introduces unique electronic and steric properties due to the conjugation between the aromatic pyridine ring and the ketone group. Such characteristics make it a candidate for applications in coordination chemistry, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(pyridine-3-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13NO2/c14-11-6-2-1-5-10(11)12(15)9-4-3-7-13-8-9/h3-4,7-8,10H,1-2,5-6H2 |
InChI Key |
PIUVCKCIXRKVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE typically involves the reaction of cyclohexanone with nicotinic acid or its derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where cyclohexanone reacts with nicotinoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nicotinoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE involves its interaction with specific molecular targets. The nicotinoyl group can interact with nicotinic acetylcholine receptors, influencing neurotransmission. Additionally, the compound’s ketone group can participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 2-position of cyclohexanone significantly influences physical and chemical behavior. Key analogs and their properties are summarized below:
*Estimated based on 3-(Pyridin-3-yl)cyclohexanone (175.23 g/mol) with additional carbonyl group contribution.
Key Observations:
- Polarity and Solubility: The pyridinylcarbonyl group in the target compound likely enhances polarity compared to alkyl-substituted analogs (e.g., 2-TERT-BUTYLCYCLOHEXANONE), improving solubility in polar solvents. The tert-butyl analog’s lipophilic nature makes it suitable for fragrance applications, whereas the pyridine derivative may interact with biological targets .
- Thermal Stability: The higher boiling point of 2-Isobutyrylcyclohexanone (266°C) compared to 2-TERT-BUTYLCYCLOHEXANONE (62.5°C at 4 mmHg) reflects stronger intermolecular forces due to its ketone group .
Electronic and Reactivity Profiles
- Pyridinylcarbonyl vs. Alkyl Groups: The pyridine ring’s electron-withdrawing effect and conjugation with the carbonyl group may increase electrophilicity at the ketone, enhancing reactivity in nucleophilic addition reactions compared to alkyl-substituted cyclohexanones .
- Triazole Derivatives: The compound 2-([1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl)cyclohexanone (CAS 866050-66-0) incorporates a triazole ring and chlorine atoms, which introduce steric bulk and electron-deficient regions. This contrasts with the pyridine-based target compound, which lacks halogenation but may exhibit stronger π-π stacking interactions .
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